molecular formula C12H21BO2S B7451406 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane

Cat. No. B7451406
M. Wt: 240.17 g/mol
InChI Key: PMWDFTBNSYKACU-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane, also known as Thia-Bor, is a boronic acid derivative that has gained popularity in the scientific community due to its unique properties. Thia-Bor is a versatile compound that can be used in a variety of applications, including organic synthesis, medicinal chemistry, and materials science. In

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane involves the formation of a boron-oxygen bond with the oxygen atom of the carbonyl group in the substrate. This interaction activates the substrate, making it more susceptible to nucleophilic attack. 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane also stabilizes the transition state of the reaction, lowering the activation energy and increasing the reaction rate.
Biochemical and Physiological Effects:
4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its effects on living organisms have not been extensively studied, and caution should be exercised when handling 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane is its ability to catalyze a wide range of reactions, making it a versatile tool for organic synthesis. 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane is also relatively easy to synthesize and purify, making it accessible to researchers. However, 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has some limitations, including its sensitivity to air and moisture, which can lead to decomposition and reduced catalytic activity.

Future Directions

There are several potential future directions for 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane research. One area of interest is the development of new catalytic applications for 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane, including the synthesis of chiral compounds and the modification of natural products. 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane may also have potential applications in the field of biocatalysis, where it could be used to activate enzymes for specific reactions. Additionally, 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane could be explored for its potential applications in materials science, including the development of new polymers and organic electronic devices.
Conclusion:
In conclusion, 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane is a versatile boronic acid derivative that has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique properties make it a valuable tool for researchers, and its potential for future applications makes it an exciting area of research. With continued exploration and development, 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has the potential to make significant contributions to the fields of chemistry and materials science.

Synthesis Methods

The synthesis of 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane involves a multi-step process that begins with the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with ethyl boronic acid. This reaction produces the intermediate TEMPO-boronic acid complex, which is then reacted with 3-thiophenecarboxaldehyde to form 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane. The final product is obtained through purification by column chromatography.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has been widely used in organic synthesis due to its ability to catalyze a variety of reactions, including Suzuki-Miyaura cross-coupling, Mizoroki-Heck coupling, and Sonogashira coupling. 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has also been used in medicinal chemistry to develop new drugs and therapies for various diseases. Additionally, 4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane has been explored for its potential applications in materials science, including the development of new polymers and organic electronic devices.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-thian-3-ylidenemethyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2S/c1-11(2)12(3,4)15-13(14-11)8-10-6-5-7-16-9-10/h8H,5-7,9H2,1-4H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWDFTBNSYKACU-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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